Sucrose dipalmitate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Sucrose dipalmitate can be synthesized through the transesterification reaction of sucrose with palmitic acid methyl esters. This reaction is typically catalyzed by lipases, such as the immobilized lipase from Candida antarctica . The reaction is carried out in a solvent-free system at temperatures ranging from 100 to 140°C, with emulsifiers used as compatibility agents .
Industrial Production Methods
In industrial settings, this compound is produced using solvent-free reactive systems containing emulsifiers. The process involves the transesterification of sucrose with fatty acid methyl esters, monitored by high-performance liquid chromatography (HPLC) to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
Sucrose dipalmitate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in this compound can be hydrolyzed to yield sucrose and palmitic acid.
Transesterification: This reaction involves the exchange of ester groups between this compound and other fatty acid esters.
Common Reagents and Conditions
Solvent-Free Systems: Reactions are often carried out in solvent-free systems to enhance the efficiency and selectivity of the process.
Major Products Formed
Sucrose Monopalmitate: Formed through partial hydrolysis or transesterification.
Palmitic Acid: Released during hydrolysis reactions.
Scientific Research Applications
Sucrose dipalmitate has a wide range of applications in scientific research and industry:
Food Industry: Used as an emulsifier and stabilizer in various food products.
Cosmetics: Employed in formulations for its surfactant properties.
Pharmaceuticals: Investigated for its potential antimicrobial and antitumoral properties.
Biotechnology: Utilized in the synthesis of other sucrose esters and as a model compound in enzymatic studies.
Mechanism of Action
The mechanism of action of sucrose dipalmitate involves its ability to act as a surfactant, reducing the surface tension between different phases. This property is due to the amphiphilic nature of the molecule, with the hydrophilic sucrose moiety and the hydrophobic palmitic acid chains . The molecular targets and pathways involved include interactions with lipid membranes and proteins, which can affect cellular processes and stability .
Comparison with Similar Compounds
Similar Compounds
Sucrose Monopalmitate: Similar in structure but with only one palmitic acid esterified to sucrose.
Sucrose Monostearate: Another sucrose ester with stearic acid instead of palmitic acid.
Sucrose Monolaurate: Contains lauric acid esterified to sucrose.
Uniqueness
Sucrose dipalmitate is unique due to its dual palmitic acid chains, which enhance its surfactant properties compared to monoesters. This makes it particularly effective in applications requiring strong emulsification and stabilization .
Properties
CAS No. |
25637-97-2 |
---|---|
Molecular Formula |
C44H82O13 |
Molecular Weight |
819.1 g/mol |
IUPAC Name |
[6-[2-(hexadecanoyloxymethyl)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hexadecanoate |
InChI |
InChI=1S/C44H82O13/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(46)53-32-35-38(48)40(50)41(51)43(55-35)57-44(42(52)39(49)34(31-45)56-44)33-54-37(47)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35,38-43,45,48-52H,3-33H2,1-2H3 |
InChI Key |
HQQGQPZMCTVNNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC(=O)CCCCCCCCCCCCCCC)O)O)O |
Origin of Product |
United States |
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